molecular formula C17H13BFNO B12609496 Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester CAS No. 871817-01-5

Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester

Cat. No.: B12609496
CAS No.: 871817-01-5
M. Wt: 277.1 g/mol
InChI Key: SFWMDIFLSZPOKW-UHFFFAOYSA-N
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Description

Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a borinic acid group, an ethenyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the ethenyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted quinolinyl esters.

Scientific Research Applications

Borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis.

    Biology: It can be employed in the study of biological processes and as a probe for detecting specific biomolecules.

    Industry: It is used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to borinic acid, ethenyl(3-fluorophenyl)-, 8-quinolinyl ester include other borinic acid derivatives and quinolinyl esters. Examples include:

  • Borinic acid, phenyl-, 8-quinolinyl ester
  • Borinic acid, methyl-, 8-quinolinyl ester
  • Borinic acid, ethenyl(4-fluorophenyl)-, 8-quinolinyl ester

Uniqueness

This compound is unique due to the presence of the 3-fluorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

871817-01-5

Molecular Formula

C17H13BFNO

Molecular Weight

277.1 g/mol

IUPAC Name

ethenyl-(3-fluorophenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C17H13BFNO/c1-2-18(14-8-4-9-15(19)12-14)21-16-10-3-6-13-7-5-11-20-17(13)16/h2-12H,1H2

InChI Key

SFWMDIFLSZPOKW-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(C1=CC(=CC=C1)F)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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